molecular formula C7H11ClO4S B15128796 Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate

Cat. No.: B15128796
M. Wt: 226.68 g/mol
InChI Key: RSYCXMCADYKZPW-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position and a methyl ester group at the 1-position. This compound is of significant interest in organic synthesis, particularly as a reactive intermediate for sulfonamide formation or further functionalization via nucleophilic substitution. The closest analogs discussed in the evidence include methyl 3-aminocyclopentanecarboxylate and methyl 1-(methylamino)cyclopentanecarboxylate derivatives, which share structural similarities but differ in substituents (e.g., amino vs. chlorosulfonyl groups) .

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 3-chlorosulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

RSYCXMCADYKZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while nucleophilic substitution can yield various substituted cyclopentane derivatives .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties based on the provided evidence:

Compound Name CAS Number Molecular Formula Key Properties/Applications References
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ - GHS hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319) .
- Used in pharmaceutical intermediates .
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Not provided C₈H₁₆ClNO₂ - Synthesized via reaction with toluenesulfonate (78% yield).
- NMR: δ 9.18 (brs, 2H), 3.79 (s, 3H) .
Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride 2227204-94-4 C₈H₁₆ClNO₂ - Molecular weight: 193.67 g/mol.
- Purity: 97% (Indagoo brand) .
Methyl 1-[[...]cyclopentane-1-carboxylate (Complex derivative) Not provided C₂₉H₃₄F₆N₆O₅ - LCMS: m/z 428 [M+H]⁺.
- HPLC retention time: 0.61 min .

Key Differences:

Substituent Reactivity: The chlorosulfonyl group in the target compound is highly electrophilic, enabling sulfonylation reactions. In contrast, amino-substituted analogs (e.g., methyl 3-aminocyclopentanecarboxylate) are nucleophilic, facilitating amide bond formation . Safety Profiles: Methyl 3-aminocyclopentanecarboxylate exhibits acute oral toxicity (Category 4) and skin irritation, whereas hazards for the chlorosulfonyl analog remain undocumented in the evidence .

Synthetic Utility: Amino-substituted derivatives are intermediates in drug discovery (e.g., spirocyclic compounds for kinase inhibition) .

Spectroscopic Data: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride shows distinct NMR signals (e.g., δ 7.48 ppm for aromatic protons in toluenesulfonate byproducts) , whereas spectral data for the chlorosulfonyl derivative are absent.

Research Findings and Limitations

  • Gaps in Data : The evidence lacks direct information on Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate, necessitating extrapolation from structurally related compounds.

Biological Activity

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6H9ClO4SC_6H_9ClO_4S, features a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate moiety. The compound's structure can be represented as follows:

SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)Cl\text{SMILES }COC(=O)C1=C(C=CS1)S(=O)(=O)Cl

This structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves chlorosulfonation of cyclopentane derivatives followed by esterification reactions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human adherent cancer cells, comparable to established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)15
This compoundHeLa (Cervical)20
CisplatinA549 (Lung)10

The anticancer activity is believed to be mediated through induction of apoptosis and inhibition of cell cycle progression. Studies have shown that compounds with similar sulfonamide functionalities often interfere with mitotic processes, leading to cell death in rapidly dividing tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It exhibited activity against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several research projects have focused on the biological implications of this compound:

  • Case Study 1 : A recent study investigated the compound's effects on breast cancer cell lines, revealing an IC50 value significantly lower than that of many existing treatments. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Case Study 2 : Another research effort assessed its antibacterial efficacy against multidrug-resistant strains of E. coli, demonstrating its potential as a novel antimicrobial agent .

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